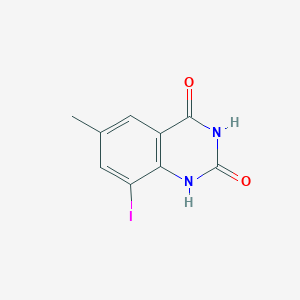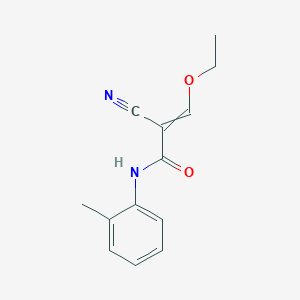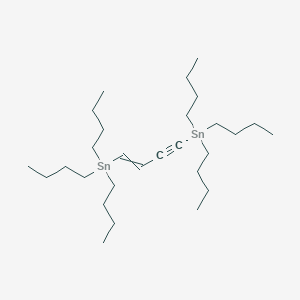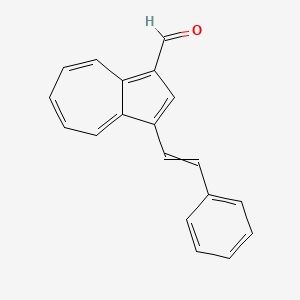![molecular formula C15H14O3S B12529521 Benzoic acid, 4-[(2-hydroxy-2-phenylethyl)thio]- CAS No. 821768-65-4](/img/structure/B12529521.png)
Benzoic acid, 4-[(2-hydroxy-2-phenylethyl)thio]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzoic acid, 4-[(2-hydroxy-2-phenylethyl)thio]- is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a benzoic acid core with a 4-[(2-hydroxy-2-phenylethyl)thio]- substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[(2-hydroxy-2-phenylethyl)thio]- typically involves the reaction of benzoic acid derivatives with 2-hydroxy-2-phenylethylthiol. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of benzoic acid, 4-[(2-hydroxy-2-phenylethyl)thio]- may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-quality benzoic acid, 4-[(2-hydroxy-2-phenylethyl)thio]- for various applications.
化学反应分析
Types of Reactions
Benzoic acid, 4-[(2-hydroxy-2-phenylethyl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or alcohol derivatives.
Substitution: The aromatic ring of the benzoic acid core can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically require the presence of a catalyst, such as sulfuric acid (H₂SO₄) or aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and alcohol derivatives.
Substitution: Nitrated, halogenated, and sulfonated benzoic acid derivatives.
科学研究应用
Benzoic acid, 4-[(2-hydroxy-2-phenylethyl)thio]- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
作用机制
The mechanism of action of benzoic acid, 4-[(2-hydroxy-2-phenylethyl)thio]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction processes.
Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
相似化合物的比较
Benzoic acid, 4-[(2-hydroxy-2-phenylethyl)thio]- can be compared with other similar compounds, such as:
Benzoic acid, 2-phenylethyl ester: Similar in structure but lacks the thio and hydroxy substituents.
4-(Phenylazo)benzoic acid: Contains an azo group instead of the thio and hydroxy substituents.
Benzoic acid, 2-hydroxy-, phenylmethyl ester: Similar in structure but contains a phenylmethyl ester group instead of the thio and hydroxy substituents.
属性
CAS 编号 |
821768-65-4 |
|---|---|
分子式 |
C15H14O3S |
分子量 |
274.3 g/mol |
IUPAC 名称 |
4-(2-hydroxy-2-phenylethyl)sulfanylbenzoic acid |
InChI |
InChI=1S/C15H14O3S/c16-14(11-4-2-1-3-5-11)10-19-13-8-6-12(7-9-13)15(17)18/h1-9,14,16H,10H2,(H,17,18) |
InChI 键 |
JTWKVYXVVRYAPJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(CSC2=CC=C(C=C2)C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


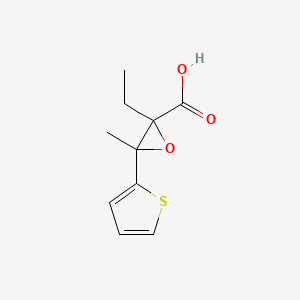

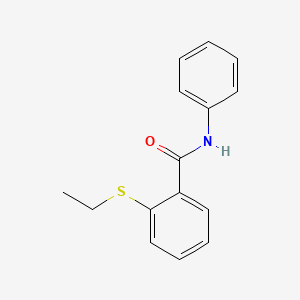
![N-[4-(prop-2-enoyl)phenyl]acetamide](/img/structure/B12529466.png)
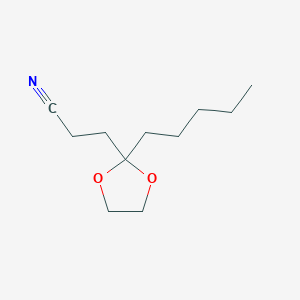
![Phenol, 4-[4,5-bis(4-hydroxyphenyl)-1H-imidazol-2-yl]-3,5-dichloro-](/img/structure/B12529477.png)
![{Methylenebis[(1H-indene-3,1-diyl)]}bis[chloro(dimethyl)silane]](/img/structure/B12529479.png)
